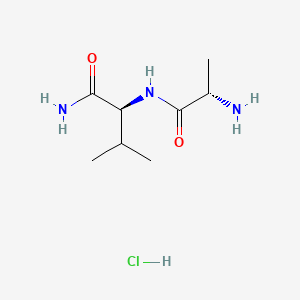

H-Ala-Val-NH2 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Ala-Val-NH2 HCl, also known as N-(L-alanyl)-L-valinamide hydrochloride, is a dipeptide compound consisting of alanine and valine residues. It is commonly used in peptide synthesis and research due to its stability and reactivity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it easier to handle in various experimental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Val-NH2 HCl typically involves the coupling of L-alanine and L-valine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the process begins with the attachment of the first amino acid (L-alanine) to a solid resin. The subsequent amino acid (L-valine) is then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-Val-NH2 HCl can undergo various chemical reactions, including:

Oxidation: The amino groups in the peptide can be oxidized to form nitroso or nitro derivatives.

Reduction: The peptide can be reduced to form amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted peptide derivatives.

Aplicaciones Científicas De Investigación

H-Ala-Val-NH2 HCl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mecanismo De Acción

The mechanism of action of H-Ala-Val-NH2 HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor activation studies.

Comparación Con Compuestos Similares

H-Ala-Val-NH2 HCl can be compared with other dipeptide compounds, such as H-Ala-Ala-NH2 HCl and H-Val-Val-NH2 HCl. While these compounds share similar structural features, their unique amino acid compositions confer different properties and reactivities. For example:

H-Ala-Ala-NH2 HCl: Consists of two alanine residues, making it less hydrophobic compared to this compound.

H-Val-Val-NH2 HCl: Consists of two valine residues, making it more hydrophobic and potentially more reactive in hydrophobic environments.

The uniqueness of this compound lies in its balanced hydrophobicity and reactivity, making it a versatile compound for various applications.

Actividad Biológica

H-Ala-Val-NH2 HCl, also known as N-(L-alanyl)-L-valinamide hydrochloride, is a dipeptide consisting of the amino acids alanine and valine. This compound is notable for its stability and solubility in aqueous solutions, which facilitates its use in various biochemical and pharmaceutical applications. Understanding the biological activity of this compound is crucial for its application in peptide synthesis, drug development, and research into protein interactions.

This compound can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. The synthesis typically involves coupling L-alanine with L-valine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The hydrochloride form enhances its solubility, making it suitable for biological assays.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The peptide can bind to specific molecular targets through various interactions, including hydrogen bonding and hydrophobic effects. This binding can modulate the activity of enzymes or receptors, influencing metabolic pathways and biological responses .

Enzyme Interactions

This compound acts as a substrate for several peptidases, which are enzymes that hydrolyze peptide bonds. This property makes it useful in studying enzyme kinetics and mechanisms . In particular, the compound's structure allows it to be utilized in assays designed to evaluate the specificity and efficiency of peptidases.

Therapeutic Applications

Research has indicated potential therapeutic applications for this compound in drug delivery systems and as a component in peptide-based drugs. Its ability to interact with biological targets suggests that it may play a role in modulating physiological processes or serving as a carrier for therapeutic agents .

Case Study 1: Peptide Synthesis Optimization

In a recent study focused on optimizing peptide synthesis, researchers utilized this compound as a model compound to explore new coupling strategies that minimize epimerization during synthesis. The study demonstrated that using specific additives could significantly enhance yield while maintaining low levels of epimerization, showcasing the compound's utility in synthetic chemistry .

Case Study 2: Enzyme Kinetics

Another investigation examined the interaction of this compound with specific peptidases to determine kinetic parameters such as Vmax and Km. The findings revealed that this dipeptide serves as an effective substrate, providing insights into enzyme specificity and efficiency .

Comparative Analysis

The biological activity of this compound can be compared with other dipeptides like H-Ala-Ala-NH2 HCl and H-Val-Val-NH2 HCl.

| Compound | Composition | Key Properties | Biological Activity |

|---|---|---|---|

| This compound | Alanine + Valine | Balanced hydrophobicity | Substrate for peptidases; potential drug delivery vehicle |

| H-Ala-Ala-NH2 HCl | Alanine + Alanine | Less hydrophobic | Limited enzyme interactions |

| H-Val-Val-NH2 HCl | Valine + Valine | More hydrophobic | Increased reactivity in hydrophobic environments |

This table illustrates how variations in amino acid composition affect the properties and biological activities of these dipeptides.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-4(2)6(7(10)12)11-8(13)5(3)9;/h4-6H,9H2,1-3H3,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOCCEZZYIMGRI-GEMLJDPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.